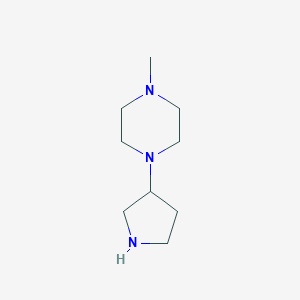

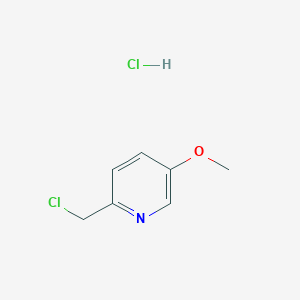

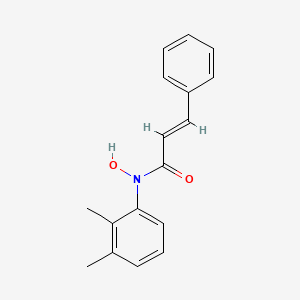

![molecular formula C11H11N3O4 B1356118 Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-52-7](/img/structure/B1356118.png)

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular formula of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is C11H11N3O4 . The molecular weight is 249.223 Da .Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core has been the focus of new synthetic protocols developed in the past decade . These methods aim to improve the ecological impact of the classical schemes .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

The imidazo[1,2-a]pyridine system, related to Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been explored for synthesizing fused triazines with potential biological activities. A study demonstrated the transformation of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate into substituted nitro carboxamidoimidazopyridines, leading to 3-amino-2-carboxamidoimidazo[1,2-a]pyridine derivatives (Zamora et al., 2004).

Structural Diversity in Imidazo[1,2-a]pyridines

Ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, a compound structurally similar to the target chemical, was studied for its reactivity and structure. CNDO/2 calculations, based on X-ray structures, were used to understand the nitration of variously substituted imidazo[1,2-a] pyridines, contributing to the knowledge of their reactivity and structural diversity (Teulade et al., 1982).

Catalytic Applications

A series of heterocyclic compounds, including ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate, were synthesized and examined for their catalytic activities. These compounds, particularly when combined with transition metals like copper, iron, and zinc, were effective catalysts for the oxidation of catechol to o-quinone, revealing their potential in catalysis (Saddik et al., 2012).

Synthesis of Tricyclic Pyridinones

A derivative of the target compound, 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, was used in the synthesis of new ethyl 8-aryl-2-oxo-1,2-di-hydrodipyrido[1,2-a:3',2'-d]imidazole-3-carboxylates. This study highlighted the potential of such compounds in creating tricyclic pyridinones, expanding the range of available heterocyclic compounds (Castera-Ducros et al., 2006).

Orientations Futures

The future directions in the research of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could involve the development of more eco-friendly synthetic strategies , exploration of their potential pharmaceutical applications , and further investigation into their physical and chemical properties.

Propriétés

IUPAC Name |

ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNJPNHNTLBCKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563687 |

Source

|

| Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

132272-52-7 |

Source

|

| Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)

![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)